2,4-Heneicosadiynoic Acid

Vue d'ensemble

Description

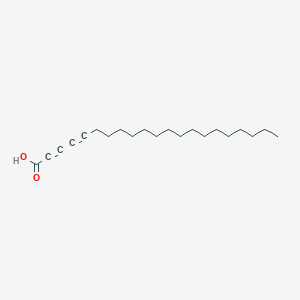

2,4-Heneicosadiynoic Acid, also known as 2,4-二十一二炔酸, is a chemical compound with the molecular formula C21H34O2 and a molecular weight of 318.50 .

Physical And Chemical Properties Analysis

2,4-Heneicosadiynoic Acid is a solid at 20°C and should be stored at temperatures below 0°C . It should be stored under inert gas and should avoid light, air, and heat due to its sensitivity to these conditions . It is easily polymerized by heat and light .

Applications De Recherche Scientifique

Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing

Polydiacetylene (PDA), which can be synthesized by polymerization of diacetylenic monomers like 2,4-Heneicosadiynoic Acid, has attracted interest for use as a sensing platform in biomedical, environmental, and chemical engineering applications . This is due to its capacity for colorimetric and fluorescent transition in response to external stimuli .

Rapid Detection of E. coli

A PDA platform consisting of 2,4-Heneicosadiynoic Acid and a cholesterol-linked glucoside has been used for the rapid detection of E. coli . The report notes that a longer spacer is more sensitive in detecting E. coli .

Two-Dimensional Self-Assembly on HOPG Surfaces

Diacetylenic acid derivatives, including 2,4-Heneicosadiynoic Acid, can assemble to form surface monolayers with lamella-like structures where the alkyl chains interdigitate . This self-assembly and photopolymerization behavior on highly oriented pyrolytic graphite (HOPG) surfaces are being studied for the bottom-up fabrication of molecular nanodevices .

Precise Photo-Control over Self-Assembled Interfacial Structures

The self-assembly and photopolymerization behaviors of diacetylenic acid derivatives, including 2,4-Heneicosadiynoic Acid, on HOPG surfaces are being studied for precise photo-control over self-assembled interfacial structures . This is crucial for the bottom-up fabrication of molecular nanodevices .

Safety and Hazards

2,4-Heneicosadiynoic Acid can cause skin irritation (H315) and serious eye irritation (H319) . After handling, skin should be thoroughly washed (P264), and protective gloves, eye protection, and face protection should be worn (P280) . If skin contact occurs, it should be washed thoroughly with water (P302 + P352), and medical attention should be sought if skin irritation occurs (P332 + P313) . If it gets in the eyes, they should be rinsed cautiously with water for several minutes (P305 + P351 + P338), and medical attention should be sought if eye irritation persists (P337 + P313) .

Orientations Futures

While specific future directions for 2,4-Heneicosadiynoic Acid are not provided in the search results, it’s worth noting that the development of drugs based on bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . This could potentially open up new opportunities for the use of 2,4-Heneicosadiynoic Acid in future research.

Mécanisme D'action

Target of Action

The primary target of 2,4-Heneicosadiynoic Acid is the hydrophilic monolayer of a sensor surface . This compound is a hydrophobic molecule that can be detected by a colorimetric sensor .

Mode of Action

2,4-Heneicosadiynoic Acid interacts with its target by reacting with the hydrophilic monolayer of a sensor surface to form an oriented monolayer . This reaction is followed by a fluorescence transition when the 2,4-Heneicosadiynoic Acid interacts with the hydrophobic hydrocarbon layer .

Result of Action

The molecular and cellular effects of 2,4-Heneicosadiynoic Acid’s action primarily involve changes in the sensor surface’s properties. The formation of an oriented monolayer on the sensor surface and the subsequent fluorescence transition are key results of its action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,4-Heneicosadiynoic Acid. For instance, the presence of a hydrophilic environment is crucial for the compound to interact with the sensor surface . Additionally, factors such as temperature, pH, and the presence of other molecules could potentially influence its stability and efficacy.

Propriétés

IUPAC Name |

henicosa-2,4-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-16H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAZNVBNBCCNHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC#CC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659917 | |

| Record name | Henicosa-2,4-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Heneicosadiynoic Acid | |

CAS RN |

69288-33-1 | |

| Record name | Henicosa-2,4-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Heneicosadiynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2,4-Heneicosadiynoic acid impact its sensitivity in detecting Escherichia coli when used in polydiacetylenic vesicles?

A1: Research suggests that 2,4-Heneicosadiynoic acid (HCDA), possessing a shorter hydrophobic chain compared to 2,4-Tricosadiynoic acid (TCDA), exhibits greater sensitivity as a matrix lipid in color-changeable polymer vesicles for detecting Escherichia coli. [] This sensitivity stems from the diacetylenic structure of HCDA, enabling its incorporation into polydiacetylenic vesicles. These vesicles undergo color changes upon interaction with target molecules. The shorter hydrophobic chain in HCDA may facilitate more efficient interactions with E. coli, leading to faster and more pronounced color transitions. []

Q2: What are the self-assembly properties of 2,4-Heneicosadiynoic acid on surfaces like highly oriented pyrolytic graphite (HOPG)?

A2: Studies utilizing scanning tunneling microscopy (STM) demonstrate that 2,4-Heneicosadiynoic acid forms lamella-like structures on HOPG surfaces. [] This self-assembly is primarily driven by van der Waals interactions between the alkyl chains of HCDA molecules. In these lamella structures, the alkyl chains interdigitate, arranging themselves in a specific pattern. [] This characteristic self-assembly behavior on surfaces highlights the potential of HCDA for applications in nanotechnology and materials science.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)

![(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437129.png)